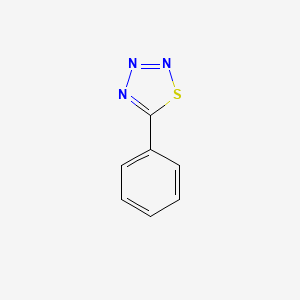

5-Phenyl-1,2,3,4-thiatriazole

Description

Structure

3D Structure

Properties

CAS No. |

34733-85-2 |

|---|---|

Molecular Formula |

C7H5N3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

5-phenylthiatriazole |

InChI |

InChI=1S/C7H5N3S/c1-2-4-6(5-3-1)7-8-9-10-11-7/h1-5H |

InChI Key |

PXZQTGLTLYTSHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 1,2,3,4 Thiatriazole and Its Analogues

Ring-Closure Approaches

Ring-closure or cyclization reactions are fundamental in heterocyclic chemistry for constructing the core ring system. For 1,2,3,4-thiatriazoles, these methods typically involve the formation of the five-membered ring from an acyclic precursor containing the necessary nitrogen and sulfur atoms.

Diazotization of Thiohydrazides

A widely employed and general method for the synthesis of 1,2,3,4-thiatriazoles involves the diazotization of thiohydrazides using nitrous acid. researchgate.net Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) with a strong mineral acid, such as hydrochloric acid. wisc.edu This reaction involves the nitrosation of the primary amino group of the thiohydrazide, which then undergoes cyclization to form the thiatriazole ring with the elimination of water. The general mechanism involves the reaction of the thiohydrazide with the nitrosonium ion (NO⁺) generated from nitrous acid in an acidic medium. organic-chemistry.orgrsc.org

This approach is applicable to a range of thiohydrazides, leading to the formation of various substituted 1,2,3,4-thiatriazoles. The stability of the resulting thiatriazole ring can be influenced by the nature of the substituent at the 5-position. Many compounds in this class are known to be unstable, sometimes decomposing at room temperature or melting with detonation. researchgate.net

Reactions of Substituted Thiobenzhydrazides

Following the general principle of diazotizing thiohydrazides, substituted thiobenzhydrazides serve as direct precursors to 5-aryl-1,2,3,4-thiatriazoles, including 5-Phenyl-1,2,3,4-thiatriazole. The reaction involves treating the substituted thiobenzhydrazide with a source of nitrous acid. researchgate.net The aryl group, in this case, the phenyl group, remains attached to the carbon atom that becomes the C5 position of the heterocyclic ring.

The reaction kinetics of arylhydrazines with nitrous acid have been studied, indicating that the process proceeds via nitrosation. rsc.org For thiohydrazides, the sulfur atom plays a crucial role in the subsequent cyclization step. The presence of substituents on the phenyl ring of the thiobenzhydrazide can influence the reaction rate and the stability of the final product, though the fundamental synthetic pathway remains the same.

Synthesis of Substituted 1,2,3,4-Thiatriazoles

The synthesis of substituted 1,2,3,4-thiatriazoles often focuses on introducing substituents at the 5-position of the heterocyclic ring, particularly amino groups, which can serve as versatile handles for further chemical modifications.

Formation from 4-Substituted Thiosemicarbazides

A common and effective route for the synthesis of 5-substituted amino-1,2,3,4-thiatriazoles is the diazotization of 4-substituted thiosemicarbazides. researchgate.net In this reaction, the thiosemicarbazide (B42300) acts as the thiohydrazide precursor. The substituent on the N4 atom of the thiosemicarbazide becomes the substituent on the amino group at the C5 position of the resulting thiatriazole.

For instance, the synthesis of 5-anilino-1,2,3,4-thiatriazole (B78592) is achieved through the diazotization of 4-phenyl-3-thiosemicarbazide. wisc.edu The reaction is typically carried out in an acidic medium, such as hydrochloric acid, by the dropwise addition of a sodium nitrite solution at low temperatures (e.g., 5-10°C) to control the exothermic reaction and the stability of the diazonium intermediate. wisc.edu

Table 1: Synthesis of 5-Anilino-1,2,3,4-thiatriazole

| Starting Material | Reagents | Product | Yield (%) | Decomposition Point (°C) |

|---|

Data compiled from a representative synthesis. wisc.edu

This method has been used to prepare a variety of 5-arylamino-1,2,3,4-thiatriazoles, which have been characterized using various spectroscopic techniques. sdbindex.com

One-Pot Procedures for 5-Substituted Amino Derivatives

One such convenient one-pot synthesis involves the reaction of bis(1H-benzotriazol-1-yl)methanethione with various amines to generate an in-situ isothiocyanate equivalent, which then reacts further to yield the final 5-(substituted amino)-1,2,3,4-thiatriazoles in good to excellent yields (73-97%). researchgate.net This approach highlights the development of more streamlined synthetic strategies for accessing this class of heterocyclic compounds.

Influence of Substituents on Synthetic Accessibility and Stability

The accessibility of this compound and its analogues, as well as their inherent stability, is significantly governed by the nature of the substituents on the phenyl ring. Research into this area has demonstrated that both electron-donating and electron-withdrawing groups can modulate the ease of synthesis and the thermal lability of the thiatriazole ring system.

Synthetic routes to 5-aryl-1,2,3,4-thiatriazoles have been successfully established. One primary method involves the diazotization of p-substituted thiobenzhydrazides. cdnsciencepub.comcdnsciencepub.com An alternative pathway is the reaction of sodium thiobenzoyl-thioglycollates with sodium azide (B81097). cdnsciencepub.com These methods have been employed to produce a range of 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles, allowing for the systematic study of substituent effects. cdnsciencepub.comcdnsciencepub.com For instance, the synthesis of 5-anilino-1,2,3,4-thiatriazole is achieved through a diazotization reaction utilizing 4-phenyl-3-thiosemicarbazide in the presence of hydrochloric acid and sodium nitrite. wisc.edu

The stability of these compounds is a critical factor, as the 1,2,3,4-thiatriazole ring is known for its propensity to undergo thermal decomposition. This decomposition typically results in the formation of corresponding nitriles, elemental sulfur, and nitrogen gas. cdnsciencepub.comcdnsciencepub.com The nature of the substituent at the 5-position of the ring plays a crucial role in the stability of the molecule. For example, 5-alkyl-1,2,3,4-thiatriazoles are known to be highly unstable, readily decomposing to nitriles. cdnsciencepub.comcdnsciencepub.com

The decomposition temperature provides a direct measure of the compound's thermal stability. The data gathered from various studies highlight the tangible effects of different substituents on this property.

The synthetic accessibility is also influenced by the precursor compounds. The cyclization of substituted thiosemicarbazides is a common route to various sulfur-nitrogen heterocycles, and the reaction pathway can be significantly influenced by the substituents present. ptfarm.pl While this provides a general principle, the specific yields for a series of para-substituted 5-phenyl-1,2,3,4-thiatriazoles demonstrate how electronic effects can impact the efficiency of the synthesis.

Yields reported for the synthesis via diazotization of the corresponding p-substituted thiobenzhydrazide. cdnsciencepub.com

Reactivity and Mechanistic Investigations of the 5 Phenyl 1,2,3,4 Thiatriazole Ring System

Thermal Decomposition Pathways

The thermal lability of 5-phenyl-1,2,3,4-thiatriazole is a defining characteristic. When subjected to heat, the molecule readily undergoes ring cleavage, leading to a predictable set of fragmentation products. The decomposition can be initiated at relatively moderate temperatures, with studies noting the observation of products at temperatures as low as 165°C and near-complete decomposition by 310°C.

Fragmentation into Nitriles, Nitrogen, and Elemental Sulfur

Upon heating, this compound and its derivatives decompose to yield three primary products: a nitrile, molecular nitrogen, and elemental sulfur. In the case of the parent compound, the decomposition products are benzonitrile (B105546) (C₆H₅CN), dinitrogen (N₂), and sulfur (S). This fragmentation pathway is consistent for various 5-aryl-1,2,3,4-thiatriazoles, where the corresponding aryl nitrile is formed. The evolution of nitrogen gas is a stoichiometric hallmark of this reaction. For instance, a solution of this compound in carbon tetrachloride shows signs of decomposition after just five days at room temperature, evidenced by the precipitation of sulfur and the appearance of the characteristic nitrile stretching frequency in its infrared spectrum.

Mechanistic Studies of Thermal Fragmentation

The precise mechanism of the thermal decomposition of this compound is understood to proceed through the extrusion of molecular nitrogen and sulfur. While detailed kinetic studies on this specific ring system are limited, the decomposition is believed to be a unimolecular process. The initial step likely involves the cleavage of the bonds within the heterocyclic ring, which is inherently unstable.

Substrate-Dependent Decomposition Characteristics

The stability and decomposition characteristics of the 1,2,3,4-thiatriazole ring are highly dependent on the nature of the substituent at the 5-position.

Alkyl vs. Aryl Substituents: 5-Alkyl-1,2,3,4-thiatriazoles are known to be significantly less stable than their 5-aryl counterparts. This decreased stability is attributed to the electronic effects of the alkyl groups, which facilitate the breakdown of the ring system.

Substituents at the 5-Position: The nature of the group directly attached to the ring has a pronounced effect on the decomposition behavior. A comparative study of 5-amino-1,2,3,4-thiatriazole and 5-anilino-1,2,3,4-thiatriazole (B78592) revealed distinct differences. While both compounds decompose at elevated temperatures, the 5-amino derivative does so more violently, with an audible "pop" at 111°C. wisc.edu In contrast, the 5-anilino derivative decomposes more quietly around 110°C. wisc.eduwisc.edu This suggests that the phenylamino (B1219803) group helps to stabilize the molecule or modify the decomposition pathway compared to the amino group. wisc.edu

Substituents on the Phenyl Ring: Interestingly, studies on the kinetics of thermal decomposition for a series of 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles (with substituents such as Cl, H, and N(CH₃)₂) found that the decomposition rate showed no significant dependence on the electronic nature of the para-substituent.

| Compound | Decomposition Point (°C) | Observed Behavior |

|---|---|---|

| 5-Anilino-1,2,3,4-thiatriazole | 109 - 110 | Melting followed by quiet decomposition. wisc.eduwisc.edu |

| 5-Amino-1,2,3,4-thiatriazole | 110 - 111 | Melting followed by violent bubbling and a soft pop. wisc.edu |

Photochemical Reactivity and Intermediate Generation

While the thermal decomposition of this compound is well-documented, its photochemical reactivity has been explored to a lesser extent. Photolysis of related heterocyclic systems, such as tetrazoles and isothiazoles, often proceeds via different mechanisms than thermolysis, leading to unique reactive intermediates and products. uc.ptnih.gov

Sulfur Atom Extrusion and Reactions with Olefins

The photochemical extrusion of atoms or molecular fragments is a common reaction for many heterocyclic compounds. For sulfur-containing heterocycles, the photoextrusion of a sulfur atom to generate a reactive intermediate is a plausible pathway. However, specific studies detailing the photochemical extrusion of a sulfur atom from the this compound ring and any subsequent trapping reactions with olefins are not extensively reported in the surveyed scientific literature. In analogous systems, such reactions typically yield episulfides (thiiranes) from the reaction of the extruded sulfur with an olefin, but this pathway remains to be confirmed for this specific thiatriazole.

Formation and Characterization of Dinitrogen Sulfide (B99878) (NNS)

Although this section falls under photochemical reactivity as per the requested outline, the most definitive identification of dinitrogen sulfide (N₂S or NNS) from this compound has been achieved through thermal methods. Flash vacuum pyrolysis of the thiatriazole leads to the formation of NNS as a major, albeit unstable, product.

This highly reactive molecule was identified and characterized using He I photoelectron spectroscopy. The spectrum of the pyrolysis products, after subtracting the signals for benzonitrile and N₂, clearly showed bands corresponding to NNS. Its adiabatic ionization energy was measured at 10.55 eV. Molecular orbital calculations support the experimental findings and suggest a linear structure for the NNS molecule, analogous to carbon oxysulfide (OCS). The NNS molecule is unstable and was observed to undergo bimolecular decomposition, also yielding diatomic sulfur (S₂). The identification of NNS as a key intermediate provides significant insight into the fragmentation mechanism of the thiatriazole ring system.

Role as a Photochemical Precursor for Benzonitrile Sulfide

One of the most significant aspects of this compound's chemistry is its function as a clean photochemical source of benzonitrile sulfide. Benzonitrile sulfide is a highly reactive, transient 1,3-dipolar species. The photolysis of this compound provides a convenient method for its in-situ generation.

Upon irradiation with ultraviolet light, the thiatriazole ring readily fragments, extruding a molecule of nitrogen (N₂) to yield benzonitrile sulfide. This intermediate is thermally unstable and will quickly decompose into benzonitrile and elemental sulfur if not trapped by a suitable reagent.

The definitive evidence for the formation of benzonitrile sulfide as an intermediate comes from trapping experiments. When the photolysis is carried out in the presence of a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), a [3+2] cycloaddition reaction occurs. This reaction traps the transient benzonitrile sulfide to form a stable heterocyclic adduct, in this case, a substituted thiazole. The isolation of this cycloaddition product is considered strong proof of the fleeting existence of benzonitrile sulfide during the photochemical process.

The general photochemical decomposition can be represented as follows:

Figure 1: Photochemical Generation of Benzonitrile Sulfide Ph-C=N-S-N=N -- (hv) --> [Ph-C≡N⁺-S⁻] + N₂ |_______| this compound Benzonitrile Sulfide

Ph-C=N-S-N=N -- (Δ or hv) --> Ph-C≡N + S + N₂ |_______|

Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 1,2,3,4 Thiatriazole

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 5-Phenyl-1,2,3,4-thiatriazole by probing its vibrational modes.

Phenyl Group Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are expected to produce weak to moderate bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

C-C Stretching: Aromatic ring C-C stretching vibrations typically appear as a series of bands in the 1600-1400 cm⁻¹ range. vscht.czscialert.net

C-H Bending: In-plane C-H bending vibrations are found between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a monosubstituted benzene (B151609) ring, strong absorptions are expected in the 770–730 cm⁻¹ and 710–690 cm⁻¹ regions. researchgate.net

Thiatriazole Ring Vibrations:

Ring Stretching: Skeletal stretching vibrations of the five-membered heterocyclic ring, involving C=N, N=N, C-N, N-N, and C-S bonds, are anticipated to give rise to a complex series of bands in the fingerprint region (1500-800 cm⁻¹). researchgate.netijsr.in Specific assignments often require computational support.

Ring Breathing: A "breathing" mode for the ring, where the entire ring expands and contracts symmetrically, is also expected, though its intensity can be weak. scialert.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Typically weak to moderate intensity. |

| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 | Multiple bands are characteristic of the aromatic ring. |

| Ring Skeletal Vibrations | Thiatriazole | 1500 - 800 | Involves C=N, N=N, C-N, N-N, C-S stretching and deformation. |

| C-H In-Plane Bend | Aromatic (Phenyl) | 1300 - 1000 | Often multiple weak bands. |

| C-H Out-of-Plane Bend | Aromatic (Phenyl) | 770 - 690 | Strong bands characteristic of monosubstitution. |

To achieve an unambiguous assignment of the experimental vibrational frequencies, quantum chemical calculations are an indispensable tool. researchgate.net Methods such as Density Functional Theory (DFT), often using functionals like B3LYP, are employed to calculate the optimized molecular geometry and the corresponding vibrational wavenumbers. esisresearch.orgnih.gov

The theoretical calculations provide a set of normal modes, and a Potential Energy Distribution (PED) analysis can be performed to determine the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational band. This allows for a precise assignment of the experimentally observed IR and Raman spectra. esisresearch.org Although specific DFT calculations for this compound were not found in the reviewed literature, this methodology is standard for the structural elucidation of such heterocyclic systems. researchgate.netnih.gov The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

Electronic Spectroscopy (UV-Vis, Photoelectron Spectroscopy)

Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.

The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophores. The primary chromophores in the molecule are the phenyl group and the thiatriazole heterocyclic system. The thiatriazole ring system itself exhibits a characteristic absorption maximum in the range of 250–255 nm. For the broader class of 5-arylamino-1,2,3,4-thiatriazoles, characteristic peaks are observed in the 230-300 nm range. ijsr.in

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |

|---|---|---|

| Thiatriazole Ring | n → π* / π → π | ~250 - 255 nm |

| Phenyl Ring | π → π | ~200 - 270 nm |

Photoelectron (PE) spectroscopy directly probes the electronic energy levels of a molecule by measuring the energy required to eject an electron. The lowest ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

For this compound, the first vertical ionization energy has been experimentally determined by PE spectroscopy to be 9.1 eV. This value provides a direct measure of the energy of the HOMO and is a key parameter in understanding the molecule's electronic structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR data for this compound were not available in the surveyed literature, the expected chemical shifts can be predicted based on the known effects of the phenyl and thiatriazole moieties.

¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the phenyl group. These five protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the electronic influence of the thiatriazole ring, the ortho, meta, and para protons would likely exhibit distinct chemical shifts, resulting in a complex multiplet.

¹³C NMR: The carbon NMR spectrum would show six distinct signals. Five signals would correspond to the phenyl carbons, and one to the C5 carbon of the thiatriazole ring. The chemical shifts of the phenyl carbons (ipso, ortho, meta, para) would be influenced by the thiatriazole substituent. The C5 carbon, being part of a heteroaromatic system and bonded to both a nitrogen and a sulfur atom, is expected to be significantly deshielded and resonate at a higher chemical shift (downfield).

The following table presents the predicted chemical shift ranges for this compound.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Phenyl (ortho, meta, para) | 7.0 - 8.5 | Multiplet |

| ¹³C | Phenyl (ipso) | 125 - 135 | - |

| ¹³C | Phenyl (ortho, meta, para) | 120 - 140 | - |

| ¹³C | Thiatriazole (C5) | 150 - 170 | - |

Application of ¹H, ¹³C, and ¹⁵N NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within a molecule, allowing for unambiguous structural confirmation.

For this compound, ¹H NMR spectroscopy would be used to identify the protons of the phenyl group. One would expect to see signals in the aromatic region of the spectrum (typically δ 7-8 ppm). The splitting pattern and integration of these signals would confirm the presence of the monosubstituted benzene ring and provide information about the electronic environment created by the thiatriazole heterocycle.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum for this compound would show distinct signals for the carbon atom of the thiatriazole ring and the six carbon atoms of the phenyl group. The chemical shifts of the aromatic carbons would confirm the phenyl substituent, while the signal for the C5 carbon, bonded to both the phenyl ring and the heteroatoms, would be characteristic of the thiatriazole ring structure.

¹⁵N NMR is particularly valuable for nitrogen-rich heterocycles. This technique directly probes the nitrogen nuclei, which are fundamental components of the thiatriazole ring. The ¹⁵N NMR spectrum would be expected to show distinct signals for each of the three unique nitrogen atoms in the 1,2,3,4-thiatriazole ring, providing definitive evidence of the heterocyclic structure. The chemical shifts are highly sensitive to the electronic environment, confirming the bonding and oxidation states of the nitrogen atoms.

Table 1: Expected NMR Data Types for this compound

| Nucleus | Expected Chemical Shift (δ) Region | Expected Signals | Specific Data |

|---|---|---|---|

| ¹H | Aromatic (approx. 7.0-8.5 ppm) | Multiplets corresponding to phenyl protons | Data not available in cited sources |

| ¹³C | Heterocyclic & Aromatic (approx. 120-170 ppm) | Signals for C5 and phenyl carbons | Data not available in cited sources |

¹⁵N Labeling for Mechanistic and Isomerization Studies

Isotopic labeling, particularly with ¹⁵N, is a powerful method for investigating reaction mechanisms and dynamic processes like isomerization in nitrogen-containing compounds. By strategically replacing a standard ¹⁴N atom with the NMR-active ¹⁵N isotope, scientists can trace the fate of that specific nitrogen atom through a chemical transformation.

In the context of this compound, ¹⁵N labeling could be employed to study its thermal or photochemical decomposition. For instance, by synthesizing the compound with a ¹⁵N label at a specific position (e.g., N1), one could monitor its decomposition products using ¹⁵N NMR or mass spectrometry. This would reveal whether the labeled nitrogen is retained in a particular fragment or eliminated as dinitrogen (N₂), providing critical insight into the bond-breaking sequence of the reaction mechanism.

Furthermore, if isomerization to another heterocyclic system were possible, ¹⁵N labeling would be the definitive method to track the rearrangement of the ring atoms. The change in the chemical environment of the ¹⁵N label, as observed by a shift in its ¹⁵N NMR signal or its position in the final product's mass spectrum, would elucidate the pathway of the isomerization. While this technique is broadly applicable to heterocycles, specific studies detailing the use of ¹⁵N labeling for mechanistic investigations of this compound have not been identified in the surveyed literature.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound (molecular formula C₇H₅N₃S), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate molecular weight of 163.0207 g/mol . The observation of the molecular ion peak (M⁺˙) at this m/z value in the mass spectrum serves as primary evidence for the compound's identity.

Electron ionization (EI) is a common MS technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. uni-saarland.dechemguide.co.uklibretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of Dinitrogen: Thiatriazoles are known to be thermally and photochemically labile, often eliminating a molecule of dinitrogen (N₂), which is a very stable neutral loss of 28 Da. This would result in a significant fragment ion.

Phenyl Cation Formation: Cleavage of the bond between the phenyl group and the heterocyclic ring could lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

Ring Fragmentation: Other fragmentation pathways could involve the cleavage of the thiatriazole ring, leading to various sulfur- and nitrogen-containing fragments.

Analysis of these fragments allows for a reconstruction of the molecular structure, confirming the presence of both the phenyl group and the thiatriazole ring. Although these fragmentation patterns are chemically reasonable, a documented experimental mass spectrum for this compound detailing these specific fragments could not be located in the reviewed sources.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 163 | [C₇H₅N₃S]⁺˙ | (Molecular Ion) |

| 135 | [C₇H₅NS]⁺˙ | N₂ |

| 103 | [C₆H₅CN]⁺˙ | N₂S |

Computational and Theoretical Chemistry of 5 Phenyl 1,2,3,4 Thiatriazole

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Phenyl-1,2,3,4-thiatriazole at an electronic level. These investigations typically employ methods like Density Functional Theory (DFT) and other ab initio techniques to model the molecule's behavior.

Determining the most stable three-dimensional structure of a molecule is one of the primary applications of computational chemistry. For the 1,2,3,4-thiatriazole ring system, high-level quantum chemical calculations are used to find the ground-state geometry. For instance, studies on the analogous compound 5-chloro-1,2,3,4-thiatriazole have utilized methods such as Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)) and DFT with the B3LYP functional to obtain its optimized geometry researchgate.net. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is located, which corresponds to the most stable structure. The resulting geometry provides data on bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's steric and electronic properties.

Molecular Orbital (MO) theory is used to describe the electronic structure of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons . The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity . Computational studies on related thiatriazoles, such as the 5-chloro derivative, have discussed the electronic structure within the framework of MO theory to provide a detailed investigation of the molecule's vibrational and electronic character researchgate.net. Such analyses reveal how the phenyl group and the thiatriazole ring influence the distribution of electron density across the molecule.

Ionization potential, the energy required to remove an electron from a molecule, is a key property that can be predicted using computational methods and verified experimentally. Theoretical calculations have been used to determine the ionization potentials for compounds in the thiatriazole family researchgate.netresearchgate.net. While specific computational values for this compound are not widely documented, extensive research has focused on the properties of its decomposition products. The thermal decomposition of this compound is a primary route to generate the reactive intermediate dinitrogen sulfide (B99878) (N₂S) uq.edu.ausemanticscholar.orgvscht.cz. The adiabatic ionization energy of N₂S has been determined through a combination of photoelectron spectroscopy and molecular orbital calculations to be 10.55 eV uq.edu.ausemanticscholar.orgresearchgate.net.

| Property | Species | Value |

| Adiabatic Ionization Energy | Dinitrogen Sulfide (N₂S) | 10.55 eV uq.edu.ausemanticscholar.org |

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the complex reaction pathways of unstable compounds like this compound.

This compound is known to be thermally unstable, decomposing to form benzonitrile (B105546), nitrogen, and sulfur vscht.cz. The primary pathway for this decomposition involves a concerted cycloreversion process vscht.cz. Computational studies on the analogous 5-chloro-1,2,3,4-thiatriazole have predicted competitive decomposition routes using CCSD(T)//B3LYP level theory researchgate.net. These routes include a retro-cycloaddition reaction that leads to dinitrogen sulfide (N₂S) and chlorocyanogen (ClCN), or a ring-opening mechanism that forms a chlorothiocarbonyl azide (B81097) intermediate researchgate.net. These theoretical models map the potential energy surface of the reaction, identifying the transition states and intermediates involved, thereby providing a detailed mechanism for the molecule's thermal fragmentation. Similar computational approaches are applied to understand the decomposition of the phenyl-substituted variant.

The thermal decomposition of this compound serves as a key experimental method for generating the highly reactive dinitrogen sulfide (N₂S) molecule uq.edu.auvscht.cz. The identity and properties of this transient species have been confirmed by comparing experimental photoelectron spectroscopy data with the results of molecular orbital calculations uq.edu.ausemanticscholar.org. The calculations provided data that were in good agreement with experimental observations, including estimates of the geometry and vibrational frequencies of N₂S uq.edu.au. This synergy between theoretical and experimental work was crucial in confirming N₂S as a major product and characterizing it as a highly reactive 1,3-dipole uq.edu.auvscht.cz.

| Parameter | Species | Calculated Value |

| N-N Bond Length (Rɴɴ) | Dinitrogen Sulfide (N₂S) | 1.1388 Å vscht.cz |

| N-S Bond Length (Rɴs) | Dinitrogen Sulfide (N₂S) | 1.5775 Å vscht.cz |

Synthesis and Reactivity of Functionalized 1,2,3,4 Thiatriazole Derivatives

5-Aryl and 5-Alkyl Substituted Thiatriazoles

5-Aryl- and 5-alkyl-1,2,3,4-thiatriazoles are synthesized through two primary routes. The most common method involves the diazotization of thiohydrazides with nitrous acid researchgate.net. An alternative pathway is the reaction of dithioates, such as sodium thiobenzoylthioglycollates, with sodium azide (B81097) researchgate.netcdnsciencepub.com. For instance, various 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles have been successfully prepared using these methods researchgate.net. Similarly, 5-o-alkoxyphenyl-1,2,3,4-thiatriazoles can be synthesized from the corresponding carboxymethyl o-alkoxydithiobenzoates chemistryjournal.net.

The reactivity of these compounds is dominated by their thermal instability. Upon heating, they typically decompose to produce nitrogen, elemental sulfur, and the corresponding nitrile (R-C≡N) researchgate.netcdnsciencepub.com. A solution of 5-phenyl-1,2,3,4-thiatriazole in carbon tetrachloride shows signs of decomposition, including the precipitation of sulfur and the appearance of the characteristic nitrile stretching frequency in its infrared spectrum, after standing for five days at room temperature cdnsciencepub.com. While inert to concentrated hydrochloric and nitric acids, it decomposes in sulfuric acid at concentrations above 55% cdnsciencepub.com.

5-Alkyl-1,2,3,4-thiatriazoles are notably more unstable than their aryl counterparts and readily decompose to nitriles researchgate.netcdnsciencepub.com. This decreased stability is attributed to the electronic effects of the alkyl groups cdnsciencepub.com.

5-Amino and 5-Arylamino-1,2,3,4-thiatriazoles

The most general and widely used method for the synthesis of 5-amino- and 5-arylamino-1,2,3,4-thiatriazoles is the reaction of 4-substituted thiosemicarbazides with nitrous acid chemistryjournal.netdatapdf.comnih.gov. This diazotization reaction provides a straightforward route to a variety of N-substituted derivatives, including 5-amino-1,2,3,4-thiatriazole and 5-anilino-1,2,3,4-thiatriazole (B78592) from thiosemicarbazide (B42300) and 4-phenyl-3-thiosemicarbazide, respectively nih.govwisc.edu.

| Starting Material | Product |

| Thiosemicarbazide | 5-Amino-1,2,3,4-thiatriazole |

| 4-Phenyl-3-thiosemicarbazide | 5-Anilino-1,2,3,4-thiatriazole |

| 4-Propylthiosemicarbazide | 5-Propylamino-1,2,3,4-thiatriazole |

The reactivity of 5-amino derivatives is characterized by several key transformations:

Thermal Decomposition : Heating 5-amino-1,2,3,4-thiatriazoles leads to the formation of substituted cyanamides datapdf.com. This contrasts with the C-substituted derivatives, which yield nitriles.

Alkylation : The alkylation of 5-arylamino-1,2,3,4-thiatriazoles can yield different products depending on the alkylating agent. Reaction with diazomethane results in methylation at the N-4 position of the ring to give 4-methyl-5-arylimino-1,2,3,4-thiatriazoles, whereas dimethyl sulfate leads to methylation of the exocyclic nitrogen, forming 5-N-aryl-N-methyl-amino-1,2,3,4-thiatriazoles datapdf.com.

Reaction with Isocyanates : 5-Amino-1,2,3,4-thiatriazoles react with isocyanates to yield 3-oxo-Δ4-1,2,4-thiadiazolin-5-yl ureas, indicating a ring transformation datapdf.comnih.gov.

Acylation of 5-amino-1,2,3,4-thiatriazole is generally unsuccessful as it tends to cause fission of the thiatriazole ring chemistryjournal.net.

Other Exocyclic Group Substitutions (e.g., Thiol, Hydrazino, Chloro)

5-Chloro-1,2,3,4-thiatriazole : The synthesis of this derivative has been accomplished, allowing for detailed spectroscopic and decomposition studies datapdf.com.

1,2,3,4-Thiatriazole-5-thiol : This compound exists in equilibrium with its tautomeric thione form. It can be prepared from the reaction of carbon disulfide with an azide source. The resulting product is often isolated as a salt, such as the sodium or potassium salt of 1,2,3,4-thiatriazoline-5-thione.

5-Hydrazino-1,2,3,4-thiatriazole : Following the general synthetic pattern for amino derivatives, 5-hydrazino-1,2,3,4-thiatriazole can be synthesized by treating thiocarbohydrazide with nitrous acid chemistryjournal.netdatapdf.com.

The thermal stability and decomposition pathways of these derivatives have been investigated. Flash vacuum thermolysis of 5-chloro-1,2,3,4-thiatriazole results in its quantitative decomposition into molecular nitrogen (N₂), cyanogen chloride (ClCN), and sulfur datapdf.com. Theoretical calculations suggest this proceeds through competitive pathways, one involving a retro-cycloaddition to form N₂S and ClCN, and the other involving ring-opening to a chlorothiocarbonyl azide intermediate datapdf.com.

The thiol derivative is often handled as a more stable salt and serves as a precursor for other functionalized compounds. The reactivity of the hydrazino derivative allows for the synthesis of further condensed heterocyclic systems.

Comparative Studies of Derivative Stability and Reactivity

The stability of 1,2,3,4-thiatriazoles is generally low, and many derivatives are prone to decomposition, sometimes explosively, upon heating datapdf.com. The nature of the substituent at the 5-position has a profound impact on the stability and decomposition behavior of the ring.

A general trend in stability can be observed among the different classes of derivatives:

5-Alkyl derivatives are the least stable, readily decomposing even at room temperature researchgate.netcdnsciencepub.com.

5-Aryl derivatives are significantly more stable than their alkyl counterparts but will decompose upon heating or over time in solution cdnsciencepub.com.

5-Amino and 5-Arylamino derivatives are also thermally sensitive. 5-Amino-1,2,3,4-thiatriazole decomposes violently with a "soft pop" at 111°C, while 5-anilino-1,2,3,4-thiatriazole begins bubbling and decomposing at 112°C nih.govwisc.edu. Derivatives with aliphatic amino substituents, such as 5-propylamino-1,2,3,4-thiatriazole, are reported to deflagrate upon heating to around 115-120°C, whereas the phenyl and cyclohexyl derivatives decompose with gas evolution at their respective melting points chemistryjournal.net.

5-Chloro-1,2,3,4-thiatriazole has been studied via flash vacuum thermolysis, indicating its decomposition under high-temperature, low-pressure conditions datapdf.com.

Decomposition Data for Selected Thiatriazoles

The decomposition pathways also differ based on the substituent. As noted, 5-aryl and 5-alkyl derivatives extrude N₂ and S to form nitriles, whereas 5-amino derivatives eliminate N₂ and S to yield cyanamides. This highlights a fundamental difference in the fragmentation mechanism dictated by the atom attached to the C5 position of the thiatriazole ring. Furthermore, the reaction of 5-(substituted)amino-1,2,3,4-thiatriazoles with aqueous bases can lead to two competing reactions: degradation to an isothiocyanate and azide ion, or isomerization to a 1-substituted-tetrazole-5-thiol cdnsciencepub.com. This isomerization pathway is not typically observed for the C-substituted analogs.

Advanced Applications and Research Frontiers

Applications in Materials Science

The exploration of 5-Phenyl-1,2,3,4-thiatriazole and its derivatives in materials science is a growing field, with researchers investigating its potential in the development of new optical and electronic materials. The inherent properties of the thiatriazole ring system, combined with the phenyl substituent, offer a platform for creating materials with unique photophysical characteristics.

Exploration in New Optical and Electronic Materials Development

Research into heterocyclic compounds, including various triazole and thiatriazole derivatives, has indicated their potential for applications in nonlinear optics and as components of conducting polymers and sensors. While direct studies on this compound for these specific applications are not extensively documented, the broader class of triazole-based materials has shown promise. For instance, certain 1,2,4-triazole (B32235) derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. redalyc.orgacademie-sciences.frresearchgate.net Theoretical studies on related heterocyclic systems suggest that the arrangement of heteroatoms can lead to significant molecular polarizability, a key factor for NLO response. researchgate.net The investigation into the photophysical properties of various aryl-substituted triazoles has revealed fluorescence and solvatochromism, properties that are valuable in the design of new optical materials. nih.govmatthey.combibliotekanauki.pl

Studies on Photoinduced Refractive Index Changes

Role in the Generation of Reactive Intermediates for Synthetic Chemistry

One of the most significant applications of this compound in synthetic chemistry is its role as a precursor to highly reactive intermediates. The thermal decomposition of this compound provides a clean and efficient route to species that are otherwise difficult to generate.

Formation of Nitrile Sulfide (B99878) Equivalents

Upon heating, this compound undergoes thermal decomposition to extrude molecular nitrogen (N₂) and elemental sulfur (S), generating benzonitrile (B105546) sulfide (Ph-C≡N⁺-S⁻). This reactive intermediate is a valuable synthon in organic synthesis. The generation of nitrile sulfides from thiatriazoles is a well-established method, providing an alternative to other precursors like 1,3,4-oxathiazol-2-ones. academie-sciences.frresearchgate.net

Utilization as Sulfur-Transfer Reagents in Cycloaddition Reactions

Benzonitrile sulfide, generated from the thermolysis of this compound, readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles. This reactivity makes this compound an effective sulfur-transfer reagent for the synthesis of five-membered heterocyclic rings. For example, the in situ generated benzonitrile sulfide can react with:

Alkynes , such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield isothiazole (B42339) derivatives. researchgate.net

Nitriles , like trichloroacetonitrile, to form 1,2,4-thiadiazoles. The regioselectivity of this reaction is high, favoring the formation of one regioisomer over the other. academie-sciences.fr

Electron-deficient alkenes , which can lead to the formation of isothiazoline derivatives.

These cycloaddition reactions are powerful tools for constructing complex heterocyclic frameworks from simple starting materials.

Involvement in Coordination Chemistry and Metallacycle Formation

The coordination chemistry of 1,2,3,4-thiatriazoles is a less explored area compared to their 1,2,3-triazole and 1,2,4-triazole counterparts. However, the presence of multiple nitrogen atoms and a sulfur atom in the thiatriazole ring suggests that these compounds could act as versatile ligands for various metal centers. While specific examples of coordination complexes or metallacycles formed directly from this compound are not well-documented in the reviewed literature, the coordination behavior of related triazole and thiadiazole derivatives provides a strong indication of their potential.

For instance, various phenyl-substituted triazoles and their thione derivatives have been shown to coordinate with transition metals like palladium, platinum, nickel, and copper. redalyc.orgginekologiaipoloznictwo.comrsc.orgresearchgate.netresearchgate.net The coordination can occur through the nitrogen atoms of the triazole ring and, in the case of thiones, through the sulfur atom. This coordination can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with interesting structural and electronic properties. redalyc.orgnih.gov The ability of these related ligands to form stable complexes suggests that this compound could also serve as a ligand, potentially leading to the formation of novel metallacycles with unique catalytic or material properties. This remains an open and promising area for future research.

Q & A

Q. What are the common synthetic routes for 5-phenyl-1,2,3,4-thiatriazole, and how are they optimized for yield and purity?

The traditional synthesis involves diazotization of thiobenzhydrazides or reactions of sodium thiobenzoyl-thioglycollates with sodium azide . Recent advances include a one-pot method using commercially available nitriles, avoiding isolation of unstable intermediates (e.g., thioacylating agents). This approach achieves yields of 51–80% and is scalable for functionalized derivatives . Purification typically employs recrystallization or chromatography, with structural confirmation via IR, -NMR, and elemental analysis .

Q. How is the structure of this compound confirmed experimentally?

Standard methods include:

- IR spectroscopy : Identification of thiatriazole ring vibrations (e.g., C=N stretching at ~1600 cm) .

- -NMR : Aromatic proton signals (δ 7.3–7.8 ppm) and absence of thiol (-SH) peaks .

- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages .

- HPLC-MS : Purity assessment and molecular ion detection .

Q. What are the primary thermal decomposition products of this compound?

Thermal degradation below 100°C yields benzonitrile (>96%) and sulfur, while gas-phase pyrolysis at 300°C produces trace phenyl isothiocyanate (4%) . Advanced studies using photoelectron spectroscopy confirm the transient formation of NS, a reactive intermediate decomposing into N, S, and nitriles .

Advanced Research Questions

Q. How do reaction conditions influence the decomposition pathway of this compound?

Kinetic isotope effect (KIE) studies with -labeled analogs reveal that decomposition proceeds via N(3)–N(4) bond cleavage, forming thiobenzoyl azide intermediates. Routes involving NS are excluded due to its instability, as shown by IR and mass spectrometry . Competitive pathways emerge under varying temperatures: low temperatures favor benzonitrile, while higher temperatures promote radical-mediated side reactions .

Q. What methodological strategies resolve contradictions in reported decomposition mechanisms?

Discrepancies in early studies (e.g., undetected NS) are addressed using modern techniques:

- Photoelectron spectroscopy : Directly identifies NS (ionization energy: 10.55 eV) and tracks its bimolecular decay .

- Isotopic labeling : -tracing clarifies bond-breaking sequences and intermediate lifetimes .

- Computational modeling : MNDO calculations predict vibrational frequencies and reaction energetics, aligning with experimental data .

Q. How can molecular docking predict the bioactivity of this compound derivatives?

Derivatives are docked against targets like cyclooxygenase-2 (PDB: 3LN1) and lanosterol 14α-demethylase (PDB: 3LD6) using software such as AutoDock Vina. Binding affinities (ΔG values) correlate with in vitro activity, guiding prioritization of compounds for synthesis . For example, S-alkyl derivatives show enhanced kinase inhibition due to hydrophobic interactions with active-site residues .

Q. What role does the thiatriazole ring play in electronic properties, and how is this exploited in materials science?

The electron-withdrawing thiatriazole ring enhances charge-transfer properties in donor-acceptor systems. For instance, phenoxazine-thiatriazole hybrids exhibit high electron affinity (EA = 3.2 eV), making them candidates for organic semiconductors. Cyclic voltammetry and DFT calculations (e.g., HOMO-LUMO gaps) validate these properties .

Q. How do alkylation and functionalization alter the reactivity of this compound?

Alkylation with triethyloxonium tetrafluoroborate targets the N(4) position, confirmed by - coupling analysis (J = 12–15 Hz) . Reactivity with amines (e.g., benzylamine) depends on stoichiometry:

- Low amine ratios : Ring collapse to benzylguanidine and sulfur .

- Excess amine : Degradation to thioureas and hydrazoic acid via azide intermediates .

Methodological Considerations

- Synthetic Optimization : Use polar aprotic solvents (DMF, DMSO) for one-pot synthesis to minimize tetrazine byproducts (<1% yield) .

- Decomposition Analysis : Employ cryogenic matrix isolation (77 K) to stabilize transient species like NS for IR characterization .

- Bioactivity Screening : Combine in silico docking with in vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.